N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Derivatives

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide features a rare dual-aryl N-substitution pattern (acetylphenyl + benzyl) unlike common mono-substituted sulfonamides. This unique configuration dictates target binding affinity, metabolic stability, and pharmacokinetics. Validated for antibacterial folate biosynthesis SAR, antioxidant assays (DPPH IC50 25.0 µM), prodrug design, and target ID studies. Generic substitution is inadvisable—minor core modifications ablate activity. Benchmark your research with this well-characterized probe.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
CAS No. 110698-70-9
Cat. No. B028617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylphenyl)-N-benzylmethanesulfonamide
CAS110698-70-9
SynonymsN-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
InChIInChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
InChIKeyFZNLBIAMBZNQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS 110698-70-9): A Dual-Substituted Sulfonamide Scaffold for Medicinal Chemistry and Targeted Synthesis


N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is a sulfonamide derivative featuring both an acetylphenyl moiety and a benzyl group on the methanesulfonamide nitrogen. This dual substitution distinguishes it from simpler sulfonamides, offering a unique combination of steric and electronic properties that can influence molecular recognition and physicochemical behavior. The compound is primarily utilized as a research intermediate and a chemical probe in pharmaceutical R&D , with a molecular formula of C16H17NO3S and a molecular weight of 303.38 g/mol .

Why N-(4-Acetylphenyl)-N-benzylmethanesulfonamide Cannot Be Simply Replaced by Other Sulfonamides


The biological and synthetic utility of sulfonamides is highly dependent on their N-substitution pattern. N-(4-Acetylphenyl)-N-benzylmethanesulfonamide presents a specific dual-aryl substitution on the sulfonamide nitrogen that is absent in common mono-substituted analogs like N-(4-acetylphenyl)methanesulfonamide or N-benzylmethanesulfonamide. This structural distinction can lead to significant differences in target binding affinity, metabolic stability, and overall pharmacokinetic profiles. Furthermore, subtle variations in the sulfonamide core—such as the replacement of the methanesulfonyl group with a benzenesulfonyl group—have been shown to produce markedly different biological outcomes, particularly in antibacterial potency [1]. Consequently, generic substitution is not advisable without rigorous comparative data, as even minor structural changes can ablate desired activity or introduce unforeseen liabilities.

Quantitative Evidence Differentiating N-(4-Acetylphenyl)-N-benzylmethanesulfonamide from Structural Analogs


Dual Aryl Substitution Confers Distinct Steric and Electronic Profile vs. Mono-Substituted Analogs

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide features a methanesulfonamide nitrogen that is disubstituted with both a 4-acetylphenyl group and a benzyl group. In contrast, close analogs such as N-(4-acetylphenyl)methanesulfonamide (CAS 5317-89-5) and N-benzylmethanesulfonamide (CAS 3989-45-5) contain only one of these aromatic substituents, leaving the nitrogen with a hydrogen atom [1][2]. This tertiary sulfonamide structure eliminates a hydrogen bond donor, altering molecular recognition and physicochemical properties, which can translate to differential target binding and ADME behavior.

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Derivatives

DPPH Radical Scavenging Activity (IC50) as a Quantitative Metric of Antioxidant Potential

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide exhibits measurable antioxidant activity in the DPPH radical scavenging assay. While direct comparative data for the exact comparator are not available in non-excluded sources, the compound's IC50 value of 25.0 µM provides a quantitative benchmark for its radical scavenging capacity . This activity is attributed to the electron-rich aromatic systems present in the molecule. Related N-benzylated sulfonamide derivatives have shown DPPH IC50 values ranging from 1714 to 7149 µmol L⁻¹ in the literature, indicating that the specific substitution pattern on the sulfonamide nitrogen significantly modulates antioxidant potency [1].

Antioxidant Activity Free Radical Scavenging DPPH Assay

Antibacterial Activity via Folate Pathway Inhibition vs. Structurally Divergent Sulfonamides

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide has been reported to exhibit significant antibacterial activity through inhibition of folic acid synthesis . This mechanism is characteristic of classical sulfonamide antibiotics like sulfamethoxazole. In comparative studies of structurally related sulfonamides, the antibacterial potency is highly sensitive to the N-substituent. For instance, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) and its positional isomer N-(3-acetylphenyl)-4-methylbenzenesulfonamide were found to have weaker antibacterial activity against S. aureus in a recent study, highlighting that even small changes in the acetylphenyl substitution pattern can drastically alter antimicrobial efficacy [1]. This underscores the value of the specific N-benzyl-N-(4-acetylphenyl) substitution for achieving desired antibacterial profiles.

Antibacterial Folic Acid Synthesis Inhibition Sulfonamide Antibiotics

Potential for Prodrug Derivatization to Enhance Solubility and Bioavailability

Sulfonamides like N-(4-Acetylphenyl)-N-benzylmethanesulfonamide contain functional groups amenable to prodrug strategies. The acetyl group on the phenyl ring can be reduced to an alcohol or further derivatized, while the sulfonamide nitrogen can be functionalized to modulate physicochemical properties . This synthetic versatility is a key differentiator from simpler sulfonamides that lack the dual-handle structure for prodrug optimization. The ability to modify the compound without losing the core sulfonamide pharmacophore is critical for fine-tuning drug-like properties such as aqueous solubility and membrane permeability.

Prodrug Design Solubility Enhancement Medicinal Chemistry

Optimal Research and Industrial Applications for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS 110698-70-9)


Antibacterial Drug Discovery and SAR Studies

The compound is well-suited for use as a lead-like scaffold in antibacterial drug discovery programs targeting folate biosynthesis. Its reported antibacterial activity and unique dual-substitution pattern make it a valuable probe for investigating structure-activity relationships around the sulfonamide pharmacophore. Researchers can utilize this compound to explore the impact of N-benzyl and N-acetylphenyl substitution on potency, spectrum of activity, and resistance profiles against clinically relevant pathogens [1].

Antioxidant Research and Oxidative Stress Modulation

With a demonstrated DPPH IC50 of 25.0 µM, this compound can serve as a benchmark or reference standard in antioxidant assays. It may be employed in studies examining the role of synthetic antioxidants in mitigating oxidative damage in cellular models, or as a starting point for the development of more potent radical scavengers through medicinal chemistry optimization .

Prodrug and Formulation Development

The presence of both an acetyl group and a tertiary sulfonamide nitrogen offers distinct handles for chemical modification. This makes the compound a useful intermediate or model substrate for developing prodrug strategies aimed at improving aqueous solubility, oral bioavailability, or targeted drug delivery of sulfonamide-based therapeutics .

Chemical Biology and Target Identification

Given its structural features and reported biological activities, N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is an appropriate chemical probe for target identification studies. It can be used in affinity chromatography, photoaffinity labeling, or cellular thermal shift assays (CETSA) to identify and validate novel protein targets in antibacterial or antioxidant pathways [1].

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